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This guide provides a detailed comparative analysis of Picamilon and Phenibut, two

compounds developed for their anxiolytic properties. While both interact with the GABAergic

system, their pharmacological profiles, mechanisms of action, and supporting data differ

significantly. This document synthesizes available experimental data to offer an objective

comparison for research and drug development purposes.

Overview and Mechanism of Action
Picamilon is a synthetic compound created by combining niacin (vitamin B3) with gamma-

aminobutyric acid (GABA).[1] Developed in the Soviet Union in 1969, its primary design feature

is the ability to cross the blood-brain barrier (BBB), a feat that GABA alone cannot readily

accomplish.[2][3] Once in the central nervous system, Picamilon is hydrolyzed into its

constituent molecules, GABA and niacin.[2][4] The released GABA is theorized to activate

GABA receptors, producing an inhibitory, anxiolytic effect, while niacin acts as a vasodilator,

increasing cerebral blood flow.[2][3][4] However, a 2023 study screening Picamilon against 50

biological targets found the parent compound itself to be inactive, including at GABA receptors,

supporting the hypothesis that its activity is solely dependent on its function as a prodrug.[2]

Phenibut, chemically known as β-phenyl-γ-aminobutyric acid, is a direct analogue of the

inhibitory neurotransmitter GABA.[5] The addition of a phenyl ring to the GABA structure allows

it to effectively cross the BBB.[5] Unlike Picamilon, Phenibut is directly active at receptor sites.

Its primary mechanism of action is as a full agonist of the GABA-B receptor.[5] Additionally,
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Phenibut binds to and blocks the α2-δ subunit of voltage-dependent calcium channels

(VDCCs), a mechanism it shares with gabapentinoid drugs like gabapentin and pregabalin.[6]

[7] This dual mechanism contributes to its anxiolytic, nootropic, and mood-elevating effects.[6]

Data Presentation: Pharmacological and
Pharmacokinetic Properties
The following tables summarize the key pharmacological and pharmacokinetic parameters of

Picamilon and Phenibut based on available literature. A significant gap exists in publicly

accessible, English-language literature regarding quantitative data from direct comparative

anxiolytic behavioral studies (e.g., Elevated Plus Maze, Light-Dark Box).

Table 1: General Pharmacological and Pharmacokinetic Comparison

Parameter Picamilon Phenibut

Drug Class GABA Prodrug, Nootropic
GABA Analogue, GABA-B

Agonist, Gabapentinoid

Primary Mechanism
Hydrolyzes to GABA and

Niacin post-BBB crossing.[2]

Direct agonist at GABA-B

receptors; antagonist at α2-δ

subunit of VDCCs.[5][6]

Bioavailability 50-88% (Oral) ≥63% (Oral, 250 mg)

Elimination Half-life 1–2 hours[2] 5.3 hours (250 mg)

Metabolism
Hydrolyzed into GABA and

nicotinic acid.[2]

Minimal liver metabolism;

primarily excreted unchanged.

Primary Effects
Anxiolytic, Nootropic,

Vasodilatory.[4]

Anxiolytic, Sedative, Nootropic,

Mood-Elevating.[5][6]

Legal Status (US)
Unapproved drug; unlawful for

use in dietary supplements.[2]

Unapproved drug; unlawful for

use in dietary supplements.

Table 2: Receptor and Channel Binding Affinities
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Quantitative binding affinity data for Picamilon is not applicable as it is considered a prodrug

with no direct activity at the receptors listed.[2] Data for Phenibut is primarily for its active R-

enantiomer.

Compound / Enantiomer Target
Affinity Constant (Ki) in
Rat Brain

R-Phenibut α2-δ subunit of VDCC 23 µM[6][7]

S-Phenibut α2-δ subunit of VDCC 39 µM[6][7]

R-Phenibut GABA-B Receptor 92 µM

(±)-Baclofen α2-δ subunit of VDCC 156 µM[6][7]

(±)-Baclofen GABA-B Receptor 6 µM

Gabapentin α2-δ subunit of VDCC 0.05 µM (50 nM)[6][7]

Note: A lower Ki value indicates a higher binding affinity.

Signaling and Mechanistic Pathways
The distinct mechanisms of Picamilon and Phenibut are visualized below.
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Caption: Picamilon's prodrug mechanism of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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